3-Bromo-3-(4-tert-butylphenyl)-2-(ethylsulfanyl)prop-2-enenitrile
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Overview
Description
3-Bromo-3-(4-tert-butylphenyl)-2-(ethylsulfanyl)prop-2-enenitrile is an organic compound that features a bromine atom, a tert-butylphenyl group, an ethylsulfanyl group, and a nitrile group. Compounds with such diverse functional groups are often of interest in organic synthesis and medicinal chemistry due to their potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-(4-tert-butylphenyl)-2-(ethylsulfanyl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the bromination of a precursor compound followed by the introduction of the ethylsulfanyl and nitrile groups under controlled conditions. Specific reagents and catalysts, such as bromine or N-bromosuccinimide (NBS) for bromination, and thiols for introducing the ethylsulfanyl group, might be used.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Medicine
If the compound exhibits biological activity, it could be explored as a lead compound in drug discovery programs targeting specific diseases.
Industry
In the industrial context, such compounds might be used in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Bromo-3-(4-tert-butylphenyl)-2-(ethylsulfanyl)prop-2-enenitrile would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-3-(4-methylphenyl)-2-(ethylsulfanyl)prop-2-enenitrile
- 3-Bromo-3-(4-tert-butylphenyl)-2-(methylsulfanyl)prop-2-enenitrile
- 3-Chloro-3-(4-tert-butylphenyl)-2-(ethylsulfanyl)prop-2-enenitrile
Uniqueness
The presence of the tert-butylphenyl group and the ethylsulfanyl group in 3-Bromo-3-(4-tert-butylphenyl)-2-(ethylsulfanyl)prop-2-enenitrile might confer unique steric and electronic properties, influencing its reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
648434-05-3 |
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Molecular Formula |
C15H18BrNS |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
3-bromo-3-(4-tert-butylphenyl)-2-ethylsulfanylprop-2-enenitrile |
InChI |
InChI=1S/C15H18BrNS/c1-5-18-13(10-17)14(16)11-6-8-12(9-7-11)15(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
MXNLECGWRVHCCX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C(C1=CC=C(C=C1)C(C)(C)C)Br)C#N |
Origin of Product |
United States |
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